molecular formula C13H13ClN4O6S B13271080 2-{[(4-Hydrazino-3-nitrophenyl)sulfonyl]amino}benzoic acid hydrochloride

2-{[(4-Hydrazino-3-nitrophenyl)sulfonyl]amino}benzoic acid hydrochloride

Cat. No.: B13271080
M. Wt: 388.78 g/mol
InChI Key: YRBGLROAUDODGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-{[(4-Hydrazino-3-nitrophenyl)sulfonyl]amino}benzoic acid hydrochloride involves several steps. The synthetic route typically starts with the nitration of a suitable aromatic compound, followed by sulfonation and subsequent hydrazination . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .

Chemical Reactions Analysis

2-{[(4-Hydrazino-3-nitrophenyl)sulfonyl]amino}benzoic acid hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-{[(4-Hydrazino-3-nitrophenyl)sulfonyl]amino}benzoic acid hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a reagent for various analytical techniques. In biology, it is used in proteomics research to study protein interactions and functions .

Mechanism of Action

The mechanism of action of 2-{[(4-Hydrazino-3-nitrophenyl)sulfonyl]amino}benzoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is often mediated through hydrogen bonding and electrostatic interactions . The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar compounds to 2-{[(4-Hydrazino-3-nitrophenyl)sulfonyl]amino}benzoic acid hydrochloride include:

  • 2-{[(4-Hydrazino-3-nitrophenyl)sulfonyl]amino}benzoic acid
  • 4-Hydrazino-3-nitrobenzenesulfonic acid
  • 3-Nitro-4-hydrazinobenzenesulfonic acid

Compared to these compounds, this compound is unique due to its specific structural configuration and the presence of the hydrochloride group, which enhances its solubility and reactivity .

Properties

Molecular Formula

C13H13ClN4O6S

Molecular Weight

388.78 g/mol

IUPAC Name

2-[(4-hydrazinyl-3-nitrophenyl)sulfonylamino]benzoic acid;hydrochloride

InChI

InChI=1S/C13H12N4O6S.ClH/c14-15-11-6-5-8(7-12(11)17(20)21)24(22,23)16-10-4-2-1-3-9(10)13(18)19;/h1-7,15-16H,14H2,(H,18,19);1H

InChI Key

YRBGLROAUDODGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)NN)[N+](=O)[O-].Cl

Origin of Product

United States

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